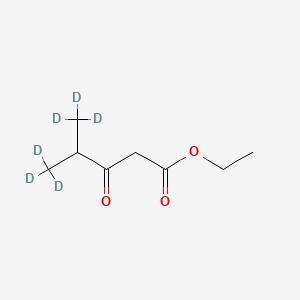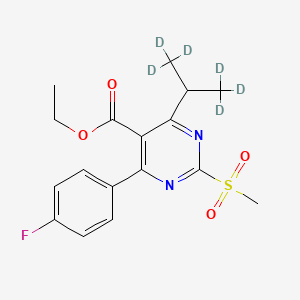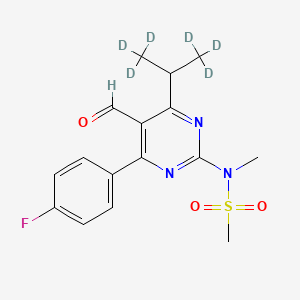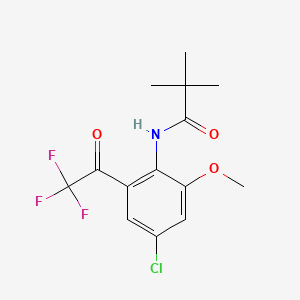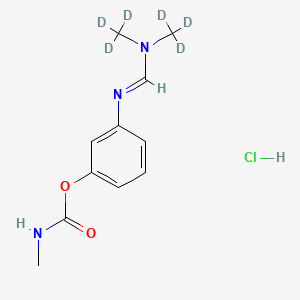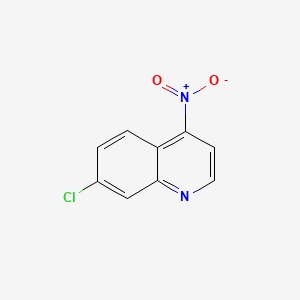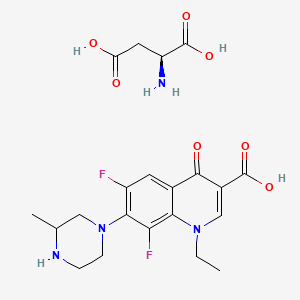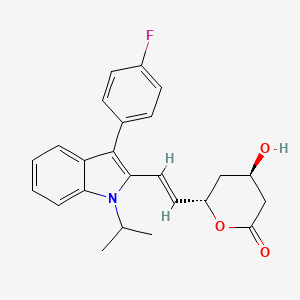
氟伐他汀内酯
描述
Fluvastatin is a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . It is used together with a proper diet to lower high cholesterol levels and triglycerides (fats) in the blood . This medicine may help prevent medical problems, like atherosclerosis (hardening of the arteries), that are caused by fats clogging the blood vessels .
Synthesis Analysis
The key step in the synthesis of Fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis
Fluvastatin Lactone contains total 56 bond(s); 32 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s) .Chemical Reactions Analysis
Statins exist in lactone and open-ring hydroxyl acid forms. Lovastatin and simvastatin are administered as lactone prodrugs and subsequently hydrolyzed to active metabolites in contrast to other statins, which are generally formulated in the pharmacological active β-hydroxy acid form .Physical and Chemical Properties Analysis
Statins can be grouped into fermentation-derived and chemically synthesized. Lovastatin, also called mevinolin, was isolated as secondary metabolite of fermentation process of various fungi such as Aspergillus terreus, Monascus ruber and Penicillium species .科学研究应用
心血管疾病和降胆固醇疗法:氟伐他汀是一种合成的 3-羟基-3-甲基戊二酰辅酶 A 还原酶抑制剂,已证明可以降低不同人群的心血管发病率和死亡率。它主要以酸的形式存在于体内,内酯形式含量很少。在广泛患者中安全使用可能与其主要的酸形式和通过细胞色素 P450 2C9 途径的代谢有关 (Åsberg & Holdaas,2004 年)。
羟基酸-内酯相互转化:在生理条件下,氟伐他汀可以在其活性(羟基酸)和非活性(内酯)形式之间相互转化。此过程是 pH 依赖性的,并使用密度泛函理论 (DFT) 方法进行了研究。发现内酯形式的能量较高,并且在碱性条件下不稳定 (Grabarkiewicz 等人,2006 年)。
对细胞色素 P450 (CYP) 和多药耐药蛋白 1 (MDR1) 的影响:研究了包括氟伐他汀在内的他汀类药物的酸和内酯形式对 CYP 和 MDR1 的抑制作用。酸形式的抑制作用很小,而内酯形式对 CYP3A4/5 活性显示出更强的抑制作用。内酯形式抑制 MDR1 介导的转运,表明需要检查两种形式的作用以了解临床环境中的药物相互作用 (Sakaeda 等人,2005 年)。
昆虫保幼激素生物合成:氟伐他汀在体外和体内抑制昆虫的保幼激素生物合成。这表明在昆虫生理学和控制方面有潜在的应用 (Debernard、Rossignol 和 Couillaud,1994 年)。
骨再生:开发了一种释放氟伐他汀的水凝胶递送系统,以调节人间充质干细胞 (hMSC) 分化和功能,用于骨再生。氟伐他汀增加了 hMSC 与骨形成和矿化相关的基因表达,表明其在骨组织工程应用中的效用 (Benoit、Nuttelman、Collins 和 Anseth,2006 年)。
心肌梗塞:发现氟伐他汀对异丙肾上腺素诱导的大鼠心肌梗塞具有心脏保护作用。它通过维持内源性抗氧化酶活性来减轻心肌损伤,表明其在心脏病治疗中的潜力 (Zhou 等人,2008 年)。
作用机制
Target of Action
Fluvastatin Lactone primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .
Mode of Action
Fluvastatin Lactone acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting cholesterol synthesis . This results in a decrease in intracellular cholesterol levels, which triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to circulating LDL, leading to its removal from the bloodstream and a reduction in blood cholesterol levels .
Biochemical Pathways
The primary biochemical pathway affected by Fluvastatin Lactone is the mevalonate pathway . By inhibiting HMG-CoA reductase, Fluvastatin Lactone reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . These isoprenoids are vital for various cellular functions, ranging from cholesterol synthesis to the control of cell growth and differentiation .
Pharmacokinetics
Fluvastatin Lactone is quickly and almost completely absorbed from the gut . Due to its first-pass effect, its bioavailability is lower, about 24–30% . Over 98% of the substance is bound to plasma proteins . After absorption, it is nearly completely extracted and metabolized in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a dose is recovered in the feces, with 60% of a dose recovered as the 3 metabolites .
Result of Action
The molecular and cellular effects of Fluvastatin Lactone’s action primarily involve a reduction in cholesterol biosynthesis, leading to decreased intracellular cholesterol levels . This triggers an increase in the number of LDL receptors on the cell surface, leading to enhanced uptake and clearance of LDL cholesterol from the bloodstream . As a result, Fluvastatin Lactone effectively reduces plasma cholesterol levels and prevents cardiovascular disease .
Action Environment
The action of Fluvastatin Lactone can be influenced by various environmental factors. The drug’s interaction with other drugs and food supplements is associated with altered bioavailability . Moreover, certain drugs known to cause drug-drug interactions with statins show that reduction potential and cellular uptake properties are useful predictors of such interactions .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The lactone forms of statins play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body . The preferred cellular uptake of statin lactones has implications for cytotoxicity in muscle tissue and other side effects . These statistical models, supported by literature evidence, indicate the statin lactones play a previously unrecognized major role in statin therapeutics, and in side effects, cytotoxicity and drug-drug interactions .
生化分析
Biochemical Properties
Fluvastatin Lactone interacts with the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This is the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, Fluvastatin Lactone effectively reduces the production of cholesterol in the body .
Cellular Effects
Fluvastatin Lactone has a significant impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Specifically, it reduces the synthesis of cholesterol, a critical component of cell membranes, and modulates the function of proteins involved in lipid metabolism .
Molecular Mechanism
The mechanism of action of Fluvastatin Lactone involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol . The inhibition of this enzyme also leads to changes in gene expression related to cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
Over time, the effects of Fluvastatin Lactone can change in laboratory settings. For instance, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . The lactone forms of statins, including Fluvastatin Lactone, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .
Dosage Effects in Animal Models
The effects of Fluvastatin Lactone can vary with different dosages in animal models . For instance, at certain threshold levels, the drug can effectively reduce cholesterol levels. At high doses, toxic or adverse effects may be observed .
Metabolic Pathways
Fluvastatin Lactone is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase and inhibits its activity . This leads to a decrease in the production of mevalonic acid, a key intermediate in the biosynthesis of cholesterol .
Transport and Distribution
Fluvastatin Lactone is transported and distributed within cells and tissues . It is preferentially transported across the cell membrane and is then metabolized and cleared from the body . The preferred cellular uptake of Fluvastatin Lactone has implications for its distribution within the body and its accumulation in certain tissues .
Subcellular Localization
Fluvastatin Lactone, like other statins, is primarily localized in the liver, where it exerts its effects . The liver is the primary site of cholesterol synthesis, and hence, the main target of Fluvastatin Lactone. The drug’s activity in the liver leads to a reduction in cholesterol levels, thereby contributing to its therapeutic effects .
属性
IUPAC Name |
(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDEUFAXJFWBG-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(CC(=O)O3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652593 | |
| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94061-83-3 | |
| Record name | (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94061-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


